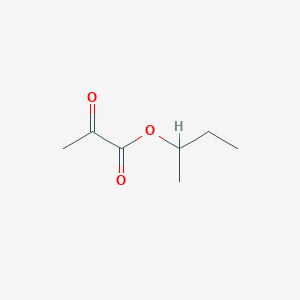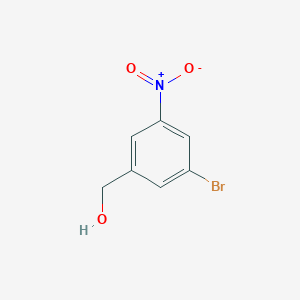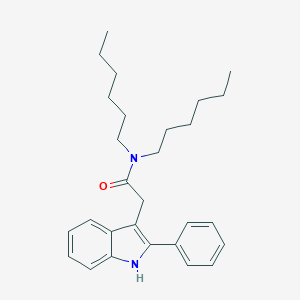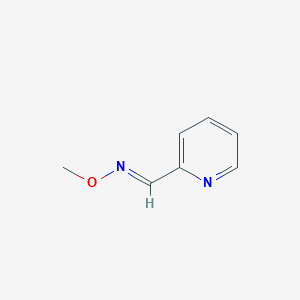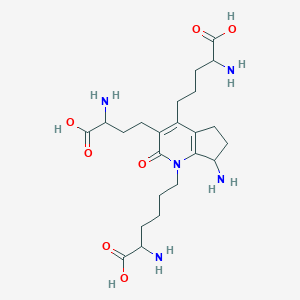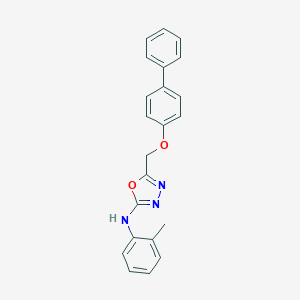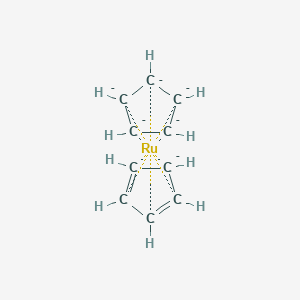
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Mécanisme D'action
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
Effets Biochimiques Et Physiologiques
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione analogs with improved pharmacological properties. Another direction is the investigation of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
Méthodes De Synthèse
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. This synthesis method has been optimized to produce high yields of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione with good purity.
Applications De Recherche Scientifique
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Numéro CAS |
130689-85-9 |
|---|---|
Nom du produit |
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
Clé InChI |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
SMILES canonique |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Synonymes |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
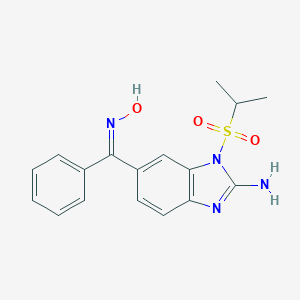
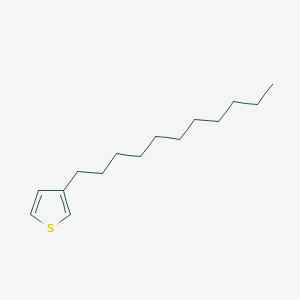
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

